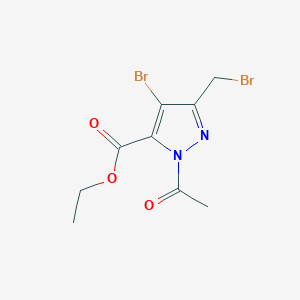
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and acetyl groups, as well as an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor, followed by acetylation and esterification reactions. The reaction conditions often require the use of bromine or brominating agents, acetic anhydride, and ethanol under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a less substituted pyrazole derivative.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while reduction reactions typically produce de-brominated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-acetyl-4-chloro-3-(chloromethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-iodo-3-(iodomethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-fluoro-3-(fluoromethyl)-1h-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its pharmacological profile.
Propiedades
Fórmula molecular |
C9H10Br2N2O3 |
|---|---|
Peso molecular |
354.00 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-4-bromo-5-(bromomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10Br2N2O3/c1-3-16-9(15)8-7(11)6(4-10)12-13(8)5(2)14/h3-4H2,1-2H3 |
Clave InChI |
WKBDFEVJQHJKIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1C(=O)C)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















